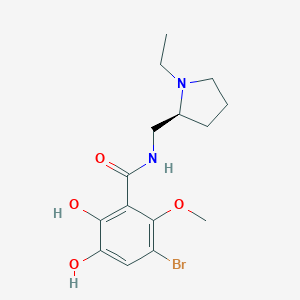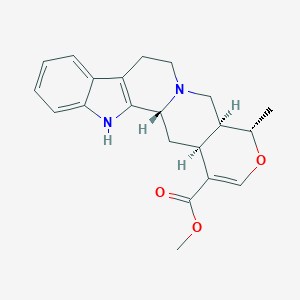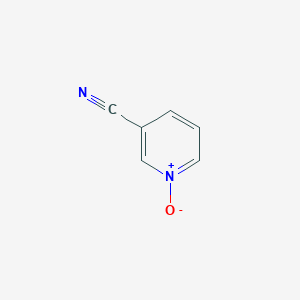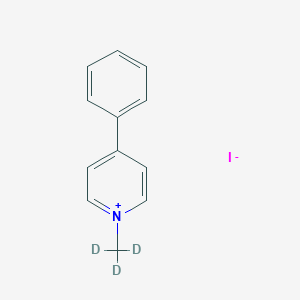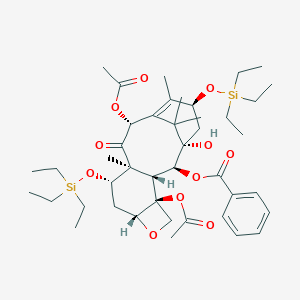
7,13-Bis(triethylsilyl)baccatin III
Übersicht
Beschreibung
7,13-Bis(triethylsilyl)baccatin III, also known as Baccatin III, is a natural product isolated from the Taxus brevifolia (Pacific Yew) tree. It is a diterpenic lactone that has been studied extensively due to its potential applications in the field of medicine. This compound has been of interest to scientists due to its unique structure and its ability to interact with various biological systems.
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Synthesis
- Hydrogenation and Deacylation: Baccatin III, when treated with platinum, converts to its hexahydro derivative. Deacylation of the 7-triethylsilyl derivative is achieved with methoxide ion, leading to various acylated products, useful in synthesis studies (Samaranayake, Neidigh, & Kingston, 1993).
- Synthesis of Derivatives: Efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been described, highlighting its utility in creating novel compounds (Ahn, Vander Velde, & Georg, 2002).
- Rearrangement Studies: 7-triethylsilyl baccatin III undergoes skeletal rearrangement under specific conditions, resulting in novel taxane structures, which is significant for understanding taxane chemistry (Yu & Liu, 1997).
Synthesis of Taxol Analogues
- Creation of Taxol Analogues: The compound has been utilized in the synthesis of new taxanes and analogues, expanding the scope of anticancer agents (Battaglia et al., 2005).
- Biologically Active Derivatives: Novel taxol analogues synthesized from 7-triethylsilyl baccatin III showed activity in microtubule assembly assays and cytotoxicity against cancer cells, demonstrating its potential in cancer research (Georg, Cheruvallath, Himes, & Mejillano, 1992).
Advanced Chemical Studies
- Chemoselective Reactions: Studies have shown that 7,13-diacetyl baccatin III can undergo chemoselective debenzoylation, leading to novel taxane structures with potential biological activities (Farina & Huang, 1992).
- Radioactive Labeling: The compound has been used in the synthesis of radioactively labeled taxol, useful for biological and pharmacological studies (Taylor, Thornton, Tallent, & Kepler, 1993).
Wirkmechanismus
Baccatin III, which is a component of 7,13-Bis(triethylsilyl)baccatin III, works by inhibiting the enzyme tubulin. Tubulin is responsible for the assembly and disassembly of microtubules in cells. By inhibiting tubulin, Baccatin III prevents microtubule assembly and disassembly, which can lead to the disruption of cellular processes.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Biochemische Analyse
Biochemical Properties
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel
Cellular Effects
It is known that its parent compound, baccatin III, has cytotoxic properties and can inhibit cell proliferation .
Molecular Mechanism
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Temporal Effects in Laboratory Settings
It is known to be a stable compound at room temperature .
Metabolic Pathways
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O11Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451543 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150541-99-4 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






